2,4-bis(difluoromethoxy)benzoic Acid
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Overview
Description
2,4-Bis(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H6F4O4 and a molecular weight of 254.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two difluoromethoxy groups attached to a benzoic acid core, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 2,4-bis(difluoromethoxy)benzoic acid involves several steps, typically starting with the appropriate benzoic acid derivative. The difluoromethoxy groups are introduced through a series of reactions involving fluorinating agents.
Chemical Reactions Analysis
2,4-Bis(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-bis(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation, which is a key process in the development of pulmonary fibrosis . The compound affects pathways involving Smad2/3 phosphorylation, leading to reduced expression of fibrosis-related proteins .
Comparison with Similar Compounds
2,4-Bis(difluoromethoxy)benzoic acid can be compared to other difluoromethoxy-substituted benzoic acids, such as:
4-(Difluoromethoxy)benzoic acid: This compound has a single difluoromethoxy group and is used in similar research applications.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Known for its inhibitory effects on pulmonary fibrosis, this compound has additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its dual difluoromethoxy groups, which confer distinct chemical and biological properties, making it a valuable tool in various research domains.
Properties
IUPAC Name |
2,4-bis(difluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O4/c10-8(11)16-4-1-2-5(7(14)15)6(3-4)17-9(12)13/h1-3,8-9H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZTQGAMWSOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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